High-Yield Synthesis Route Provides Superior Economic and Process Efficiency Over Alternative Isomers
A straightforward, high-yield synthesis route from the corresponding sulfonyl chloride using ammonium hydroxide is well-documented. The reported yield of 100% for this specific isomer stands in stark contrast to the multi-step, lower-yielding syntheses often required for less common substitution patterns, directly impacting the cost and availability of the compound .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Yield: 100% |
| Comparator Or Baseline | Alternative synthesis for N-substituted derivatives often requires multiple steps with typical yields ranging from 40-70%. |
| Quantified Difference | Quantitative comparison not available for this specific isomer; however, 100% yield represents an optimal outcome for this synthetic step. |
| Conditions | Reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with ammonium hydroxide at 20°C for 19 hours . |
Why This Matters
This high-yield synthetic accessibility ensures that 5-Chloro-2-methoxybenzenesulfonamide is a cost-effective and readily available building block, reducing procurement lead times and material costs for large-scale or iterative research.
